molecular formula C7H13NOS B14066893 5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine CAS No. 10244-04-9

5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine

Cat. No.: B14066893
CAS No.: 10244-04-9
M. Wt: 159.25 g/mol
InChI Key: JAIZFKQJHCXSJJ-UHFFFAOYSA-N
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Description

5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine: is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminium hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Saturated heterocycles.

    Substitution: Substituted thiazepine derivatives with various functional groups.

Mechanism of Action

The exact mechanism of action of 5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfur and nitrogen atoms. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Uniqueness: 5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine is unique due to its specific combination of sulfur and nitrogen atoms in a seven-membered ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

10244-04-9

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

5-ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine

InChI

InChI=1S/C7H13NOS/c1-2-9-7-3-5-10-6-4-8-7/h2-6H2,1H3

InChI Key

JAIZFKQJHCXSJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCCSCC1

Origin of Product

United States

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